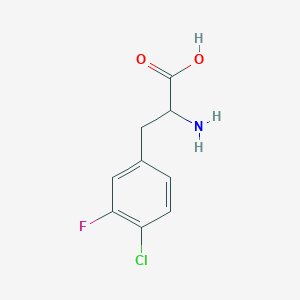

4-Chloro-3-fluoro-DL-phenylalanine

Description

Significance of Non-Canonical Amino acids as Biochemical Probes in Research

Non-canonical amino acids are invaluable as biochemical probes because they allow for the subtle modification of protein structure and function. acs.org By incorporating ncAAs with unique properties—such as fluorescence, photoreactivity, or altered electronic characteristics—researchers can gain novel insights into complex biological processes. plos.orgnih.gov These tailored building blocks can be used to introduce spectroscopic handles for advanced imaging, trap transient enzymatic intermediates, and fine-tune the steric and electronic environment of an enzyme's active site. acs.orgacs.org

The incorporation of ncAAs can enhance the stability of peptides, modulate their biological activity, and help elucidate the roles of specific amino acid residues in protein-protein or peptide-receptor interactions. plos.orgnih.gov For instance, studies have successfully incorporated chemically modified amino acids into T-cell epitopes to investigate peptide-MHC interactions, leading to a better understanding of immune responses. plos.orgnih.gov This ability to make precise chemical changes provides a powerful tool for mechanistic studies that would be impossible with the 20 canonical amino acids alone. acs.org

Overview of Halogenated Phenylalanine Derivatives in Contemporary Research Paradigms

Among ncAAs, halogenated phenylalanine derivatives are of particular interest due to the unique properties conferred by halogen atoms. The introduction of halogens like fluorine, chlorine, or iodine into the phenyl ring of phenylalanine can significantly alter the amino acid's size, hydrophobicity, and electronic distribution. beilstein-journals.orgnih.gov These modifications are not merely structural; they have profound effects on the biological behavior of the resulting peptides and proteins.

Fluorinated phenylalanines, for example, are widely used to study protein folding and stability, as the fluorine atom is minimally larger than hydrogen but highly electronegative. beilstein-journals.orgchemimpex.com This substitution can influence everything from enzyme-substrate binding to the aggregation kinetics of amyloidogenic peptides. nih.govnih.gov Similarly, chlorinated derivatives like 4-Chloro-DL-phenylalanine are employed in neuroscience research to study neurotransmitter systems and in protein engineering to create modified proteins with enhanced stability. chemimpex.comsigmaaldrich.com Halogenated derivatives of L-Phenylalanine have also been investigated for potential neuroprotective actions in models of brain ischemia. ahajournals.org

| Property | L-Phenylalanine | 4-Fluoro-DL-phenylalanine | 4-Chloro-DL-phenylalanine |

| CAS Number | 63-91-2 | 51-65-0 chemimpex.com | 7424-00-2 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀FNO₂ chemimpex.com | C₉H₁₀ClNO₂ sigmaaldrich.com |

| Molecular Weight | 165.19 g/mol | 183.2 g/mol chemimpex.com | 199.63 g/mol sigmaaldrich.com |

| Appearance | White powder | White to off-white powder chemimpex.com | Solid sigmaaldrich.com |

| Melting Point | ~283 °C | >250 °C (decomposes) chemimpex.com | >240 °C (decomposes) sigmaaldrich.com |

Rationale for Dihalo-Substitution in Phenylalanine Analogues for Mechanistic Inquiry

The strategic placement of two different halogen atoms on the phenylalanine ring, as seen in 4-Chloro-3-fluoro-DL-phenylalanine, represents a sophisticated approach to molecular design. This dihalo-substitution provides a unique combination of steric and electronic properties that can be leveraged for detailed mechanistic investigations.

The presence of multiple halogens on a molecule can profoundly influence its interactions with biological targets. Halogen atoms can participate in a specific type of non-covalent interaction known as halogen bonding, where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. acs.org The strength and directionality of these bonds are highly dependent on the identity of the halogen. acs.org

By combining a larger, more polarizable chlorine atom with a small, highly electronegative fluorine atom, this compound presents a distinct interaction profile compared to its mono-halogenated counterparts. This unique electronic and steric signature can alter binding affinity and selectivity for enzymes and receptors. For example, in the context of L-type amino acid transporter 1 (LAT1), a target for drug delivery to tumors, the position and identity of halogen substituents on phenylalanine analogues are critical for modulating affinity and selectivity over the related transporter LAT2. nih.gov The interplay of different halogens can fine-tune these interactions, making dihalogenated compounds like the subject of this article powerful tools for probing the structural and electronic requirements of biological recognition sites. nih.govrsc.org

The designation "DL" indicates that this compound is a racemic mixture, containing equal amounts of the L- and D-enantiomers. Research often begins with racemic mixtures because their synthesis is typically more straightforward and cost-effective than the asymmetric synthesis of a single enantiomer. rsc.org While biological systems are chiral and often interact selectively with only one enantiomer of a molecule, studying the racemate is a crucial first step. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARTVDUTCAAMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Interactions and Biochemical Pathway Modulation by 4 Chloro 3 Fluoro Dl Phenylalanine

Investigation of Enzyme Inhibition Mechanisms by Halogenated Phenylalanines

Halogenated derivatives of phenylalanine are recognized for their potent and often irreversible inhibition of aromatic amino acid hydroxylases. This inhibitory action is central to their biochemical and physiological effects. The substitution of hydrogen atoms on the phenyl ring with halogens, such as chlorine and fluorine, alters the electronic properties of the molecule, leading to high-affinity binding to the active sites of these enzymes. This binding can result in a time-dependent, irreversible inactivation, a mechanism well-documented for related compounds like p-chlorophenylalanine (PCPA).

The primary molecular target of many halogenated phenylalanines is tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506). nih.govnih.gov 4-Chloro-DL-phenylalanine (PCPA), a closely related and extensively studied compound, is a potent and irreversible inhibitor of TPH. nih.govnih.gov This inhibition is the cornerstone of its ability to deplete serotonin levels in the brain and peripheral tissues. nih.govresearchgate.net PCPA acts as a suicide substrate, where the enzyme converts it into a reactive intermediate that then covalently binds to and inactivates the enzyme. This mechanism leads to a profound and long-lasting reduction in serotonin synthesis. nih.gov Studies have shown that PCPA can decrease serotonin content in the brain by as much as 90%. nih.gov The discovery of two TPH isoforms, TPH1 primarily in the periphery and TPH2 in the central nervous system, has added complexity, with research now focusing on developing inhibitors with selectivity for TPH1 to target peripheral disorders without causing central nervous system side effects. researchgate.netdiva-portal.org

While tryptophan hydroxylase is a primary target, halogenated phenylalanines also exhibit effects on other aromatic amino acid hydroxylases, namely phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH), though generally with less potency. diva-portal.orgnih.gov These enzymes share structural and mechanistic similarities, particularly in their catalytic domains and their requirement for a tetrahydropterin (B86495) cofactor. diva-portal.org

Phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. nih.govwikipedia.org The inhibitory potential of a given halogenated phenylalanine towards these enzymes depends on its specific substitution pattern. While some compounds show a degree of selectivity for TPH, others may inhibit TH and PAH as well, which can lead to broader effects on monoamine neurotransmitter systems. diva-portal.orgnih.gov For instance, high concentrations of phenylalanine can compete with tyrosine for TH, but it does not typically inhibit catecholamine synthesis under normal physiological conditions because tyrosine is the preferred substrate. nih.gov However, the introduction of a halogenated analog can alter these competitive dynamics.

Perturbation of Monoamine Neurotransmitter Biosynthetic Pathways

The inhibition of aromatic amino acid hydroxylases by 4-chloro-3-fluoro-DL-phenylalanine and related compounds directly disrupts the biosynthetic pathways of monoamine neurotransmitters, leading to significant alterations in their metabolism and levels.

The most significant perturbation caused by potent TPH inhibitors like PCPA is the drastic depletion of serotonin (5-hydroxytryptamine, 5-HT). nih.gov By irreversibly inactivating tryptophan hydroxylase, these compounds block the very first and rate-limiting step in serotonin synthesis: the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.gov This blockade effectively halts the production of new serotonin molecules. The existing stores of serotonin are gradually depleted through normal metabolic and release processes, and with synthesis inhibited, these stores cannot be replenished. This leads to a sustained, dose-dependent reduction in serotonin levels in both the central and peripheral nervous systems. nih.gov The depletion is not instantaneous, typically taking several hours to days to reach its maximum effect after administration of the inhibitor. nih.gov

Table 1: Effect of p-Chlorophenylalanine (PCPA) on Rat Brain Serotonin Content

| Time After Injection | Cortical Serotonin Decrease (Fold) |

| 24 hours | 3x |

| 2-4 days | 6-9x |

| Data derived from studies on the effects of intraperitoneal injection of 100-300 mg/kg PCPA. nih.gov |

The biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) begins with the amino acid tyrosine. wikipedia.org The rate-limiting step is the conversion of tyrosine to L-DOPA, catalyzed by tyrosine hydroxylase (TH). nih.gov While phenylalanine can be converted to tyrosine by phenylalanine hydroxylase, TH is the crucial regulatory point for catecholamine synthesis. nih.govwikipedia.org

Halogenated phenylalanines can influence this pathway, primarily through their potential inhibition of TH. nih.gov If a compound like this compound inhibits TH, it would directly reduce the rate of L-DOPA formation, thereby limiting the substrate available for the subsequent synthesis of dopamine and other catecholamines. The degree of this effect is dependent on the inhibitor's potency and selectivity for TH compared to TPH and PAH. diva-portal.org Unlike the near-total depletion seen with serotonin, the effects on catecholamines are often less pronounced, reflecting a lower affinity of many halogenated phenylalanines for TH. nih.gov

Competition with Endogenous Substrates for Key Metabolic Enzymes

Beyond direct enzyme inhibition, halogenated phenylalanines can also act as competitive antagonists for the enzymes and transport systems that handle endogenous aromatic amino acids like tryptophan, tyrosine, and phenylalanine. Structurally, these synthetic amino acids are similar enough to their natural counterparts to be recognized by enzyme active sites and amino acid transporters.

This competition occurs at several levels. Firstly, at the level of the hydroxylase enzymes themselves, the halogenated analog competes with the natural substrate (e.g., tryptophan for TPH, tyrosine for TH) for binding to the catalytic site. nih.gov A high concentration of the analog can competitively block the natural substrate from accessing the enzyme, thereby reducing the rate of neurotransmitter synthesis even without causing irreversible inactivation.

Secondly, these analogs can compete for transport across biological membranes, including the blood-brain barrier. The transport of large neutral amino acids (LNAAs), including tryptophan, tyrosine, and phenylalanine, into the brain is mediated by a common carrier system. Halogenated phenylalanines can compete for this transporter, potentially limiting the brain's uptake of the essential precursors for monoamine synthesis.

Table 2: Key Enzymes and their Endogenous Substrates/Halogenated Analog Interactions

| Enzyme | Endogenous Substrate | Halogenated Analog Interaction |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | Inhibition and competition, leading to reduced serotonin synthesis. nih.govnih.gov |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | Potential inhibition and competition, leading to reduced catecholamine synthesis. nih.govnih.gov |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | Potential inhibition and competition. nih.gov |

Modulation of Other Biological Enzyme Systems (e.g., Matrix Metalloproteinases, Tissue Inhibitors of Metalloproteinases)

The balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), is crucial for the maintenance and remodeling of the extracellular matrix. mdpi.comnih.gov Disruptions in this balance are implicated in various physiological and pathological processes. nih.gov

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are collectively capable of degrading all components of the extracellular matrix. mdpi.com Their activities are essential for normal physiological processes such as development, morphogenesis, and wound healing. nih.gov However, unregulated MMP activity can contribute to disease states. nih.gov

Tissue Inhibitors of Metalloproteinases (TIMPs) are a family of proteins that regulate the activity of MMPs by binding to them in a 1:1 stoichiometric ratio. mdpi.comnih.gov There are four known TIMPs in mammals (TIMP-1, TIMP-2, TIMP-3, and TIMP-4). nih.govnih.gov Beyond their primary role as MMP inhibitors, TIMPs are known to possess multiple other biological functions, including the promotion of cell growth, inhibition of angiogenesis, and induction of apoptosis. nih.govnih.gov The relationship between MMPs and TIMPs is complex; for instance, TIMP-2 is not only an inhibitor but also plays a role in the activation of pro-MMP-2. nih.gov

While there is no specific data available detailing the effects of this compound on MMPs and TIMPs, a related compound, 4-Chloro-DL-phenylalanine (also known as Fenclonine or PCPA), has been shown to reduce the expression of MMP-2 and MMP-9, as well as their inhibitors TIMP-1 and TIMP-2, in a model of pulmonary vascular remodeling. This highlights that phenylalanine analogs can have modulatory effects on this enzymatic system. However, it is crucial to reiterate that these findings pertain to PCPA and cannot be directly extrapolated to this compound.

Table 1: General Functions of MMPs and TIMPs

| Molecule | Primary Function | Additional Roles |

| Matrix Metalloproteinases (MMPs) | Degradation of extracellular matrix components. mdpi.com | Tissue remodeling, cell migration, signal transduction. nih.gov |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | Inhibition of MMP activity. nih.gov | Regulation of cell growth and apoptosis, anti-angiogenesis. nih.govnih.gov |

Impact on Specific Gene Expression Relevant to Metabolic Pathways (e.g., Tph-1, SERT)

The expression of genes that code for key enzymes and transporters in metabolic pathways is a critical point of regulation. For amino acid analogs, a primary area of investigation is their impact on the pathways of natural amino acids, such as the synthesis of neurotransmitters.

Tryptophan Hydroxylase (Tph) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). nih.gov There are two main isoforms of this enzyme, encoded by two different genes:

Tph-1: Primarily expressed in peripheral tissues like the gut and the pineal gland. mdpi.com

Tph-2: The neuronal isoform, found predominantly in the brainstem raphe nuclei. nih.gov

Modulation of Tph gene expression can therefore directly impact serotonin levels, which are involved in regulating a wide array of physiological functions.

Serotonin Transporter (SERT) , encoded by the SLC6A4 gene, is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action terminates serotonergic signaling and is a key target for many pharmacological agents.

There is currently no available research that specifically documents the impact of this compound on the expression of Tph-1 or SERT genes. However, studies on the related compound 4-Chloro-DL-phenylalanine (PCPA) have demonstrated that it acts as an irreversible inhibitor of tryptophan hydroxylase. fishersci.com Research has shown that PCPA can reduce the expression of Tph-1. scientificlabs.co.uk This effect on the rate-limiting enzyme of serotonin synthesis is consistent with PCPA's known ability to deplete serotonin levels. Again, this information is provided for contextual purposes and does not directly describe the actions of this compound.

Table 2: Key Genes in Serotonin Pathway

| Gene | Protein Product | Function in Serotonin Pathway |

| Tph-1 | Tryptophan Hydroxylase 1 | Rate-limiting enzyme in peripheral serotonin synthesis. mdpi.com |

| Tph-2 | Tryptophan Hydroxylase 2 | Rate-limiting enzyme in neuronal serotonin synthesis. nih.gov |

| SLC6A4 | Serotonin Transporter (SERT) | Mediates reuptake of serotonin from the synapse. |

In-depth Analysis of this compound in Cellular and Sub-Cellular Research

Detailed scientific information regarding the specific cellular and sub-cellular research applications of this compound is not extensively available in publicly accessible research literature. The following article is based on the established roles of closely related analogs, such as other halogenated phenylalanines, which are commonly used as research tools in cellular and molecular biology. The principles described for these analogs are foundational to understanding the potential, though not yet specifically documented, applications for this compound.

Cellular and Sub Cellular Research Applications of 4 Chloro 3 Fluoro Dl Phenylalanine

The unique structure of 4-Chloro-3-fluoro-DL-phenylalanine, featuring halogen substitutions on the phenyl ring, positions it as a compound of significant interest for probing various biological processes at the cellular and sub-cellular level. While direct research on this specific molecule is limited, its utility can be inferred from studies involving analogous non-proteinogenic amino acids.

Non-proteinogenic amino acids, such as halogenated derivatives of phenylalanine, serve as valuable tools for studying the dynamics of protein synthesis and degradation. When introduced to cellular systems, these analogs can act as competitors with their natural counterpart, L-phenylalanine. This competitive inhibition can be leveraged to modulate the rate of protein synthesis, providing researchers with a method to investigate the cellular responses to translational stress and the mechanisms that regulate protein turnover. For instance, analogs like 4-fluoro-L-phenylalanine have been noted as inhibitors of protein synthesis.

The incorporation of such analogs can lead to the production of modified proteins with altered structures and functions. The subsequent recognition and degradation of these aberrant proteins by cellular quality control machinery, such as the ubiquitin-proteasome system, can be monitored to elucidate the pathways of protein turnover.

The introduction of unique chemical handles, such as chlorine and fluorine atoms, into amino acids allows for their use as probes in sophisticated molecular biology and biophysical studies.

Through techniques like nonsense suppression, this compound could potentially be incorporated at specific sites within a polypeptide chain. The presence of the fluorine atom is particularly useful for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the detailed investigation of protein structure, dynamics, and folding, as the ¹⁹F nucleus provides a sensitive and specific signal against a biologically silent background. Researchers have successfully used other fluorinated phenylalanines to determine site-specific solvent accessibility in polypeptides via ¹⁹F-NMR. The dual halogenation of this compound could offer a unique spectroscopic signature for such studies.

Table 1: Potential Biophysical Applications of Site-Specific Incorporation

| Technique | Application | Information Gained |

| ¹⁹F NMR | Structural Biology | Protein conformation, dynamics, and folding |

| X-ray Crystallography | Structural Biology | High-resolution protein structure, ligand binding |

| Vibrational Spectroscopy | Structural Dynamics | Local environmental changes, hydrogen bonding |

The halogen atoms on the phenyl ring of this compound can significantly alter its electronic properties, leading to changes in non-covalent interactions such as hydrogen bonding, halogen bonding, and hydrophobic interactions. When incorporated into a protein, this analog can be used to probe the energetic contributions of these interactions at the interfaces of protein-ligand and protein-protein complexes. The introduction of fluorine and chlorine can modulate binding affinities, providing insights into the molecular determinants of binding specificity and stability. For example, studies with para-fluoro-D-phenylalanine have shown its utility in examining protein-ligand interfaces and the role of hydrophobicity in binding enhancement.

Cultured cell lines provide a controlled environment to dissect the specific biochemical consequences of introducing a novel molecule like this compound.

A critical first step in assessing the utility of this compound is to understand how it is transported into cells and its subsequent metabolic fate. Studies with related analogs, such as 4-borono-L-phenylalanine, have utilized various cell lines to investigate uptake mechanisms, often implicating L-type amino acid transporters (LATs). Research on the uptake of aromatic fluorinated amino acids in human breast cancer cells has provided valuable data on their intracellular accumulation. The efficiency of cellular uptake and the extent to which this compound is recognized by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains would be key areas of investigation.

Once inside the cell, this compound could elicit a range of cellular responses. Its potential to be incorporated into proteins could lead to proteotoxic stress, triggering unfolded protein response (UPR) pathways and altering gene expression profiles related to cellular stress and survival. Furthermore, by affecting the function of key proteins, it could influence cellular processes such as differentiation. For instance, 4-fluoro-L-phenylalanine has been shown to reversibly inhibit stomatin-induced macrostomal differentiation in the ciliate Tetrahymena vorax. Similar phenotypic assays would be crucial in characterizing the bioactivity of this compound.

An extensive search of scientific literature and research databases has revealed no specific studies or data on the use of This compound in preclinical models for the investigation of neurochemical homeostasis or the perturbation of biological systems.

While research has been conducted on other halogenated derivatives of phenylalanine, which demonstrates an interest in how the addition of halogen atoms can modulate the biological activity of this amino acid, there is a notable absence of published findings for the specific compound . Studies on related molecules have explored their potential as neuroprotective agents or their interaction with amino acid transporters in the central nervous system. However, these findings are not directly applicable to this compound.

Due to the lack of available data, it is not possible to provide a detailed article with research findings and data tables on the preclinical applications of this specific compound as requested. The scientific community has not, to date, published any research that fits the scope of the user's inquiry. Therefore, no information can be presented for the section on "Preclinical Models for Studying Neurochemical Homeostasis and Biological Systems Perturbations."

Advanced Analytical and Characterization Methodologies for 4 Chloro 3 Fluoro Dl Phenylalanine Research

Chromatographic Techniques for Compound Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of amino acids and their derivatives. Due to the structural similarities among these compounds, high-resolution separation techniques are essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of 4-Chloro-3-fluoro-DL-phenylalanine. Reversed-phase (RP) HPLC is frequently the method of choice for the analysis of amino acid derivatives, offering rapid and superior resolution compared to ion-exchange chromatography. The purity of commercially available fluorinated phenylalanine analogues is routinely confirmed by HPLC, often achieving ≥97.0% or higher.

Most amino acids, including this compound, lack natural chromophores or fluorophores, making them difficult to detect with standard UV-Vis or fluorescence detectors. Consequently, derivatization is typically required to render them detectable. However, aromatic amino acids like phenylalanine and its halogenated analogues can be detected by UV detectors, though derivatization significantly enhances sensitivity. Advanced detection methods coupled with HPLC, such as fluorescence and electrochemical detection, provide the high sensitivity needed for analyzing low concentrations of these compounds in complex samples.

Table 1: HPLC System Parameters for Amino Acid Analysis

| Parameter | Description | Common Application |

|---|---|---|

| Column | C18 or other reversed-phase columns | Separation of derivatized amino acids. |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water mixtures containing buffers like sodium acetate. | Provides efficient separation of multiple amino acid analogues. |

| Detector | Fluorescence Detector | High sensitivity for fluorescently tagged derivatives. |

| UV-Vis Detector | Detects chromophore-containing derivatives or underivatized aromatic amino acids. |

Derivatization is a critical step in the HPLC analysis of amino acids to enhance detection sensitivity and selectivity. This process can be performed either before (pre-column) or after (post-column) chromatographic separation. Pre-column derivatization is widely used with RP-HPLC and offers a broader range of available reagents.

Several reagents have been developed for the derivatization of the primary amine group present in this compound:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amino acids in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent adducts. These derivatives are stable and can be detected with high sensitivity using fluorescence detectors.

9-fluorenylmethyl chloroformate (FMOC): This reagent reacts with both primary and secondary amino acids, making it useful for comprehensive amino acid profiling.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC reacts quickly with amino acids to form stable derivatives that can be detected by both fluorescence and UV. This method is noted for having minimal interference from by-products.

Dansyl Chloride: While effective, this reagent has slower reaction kinetics compared to others.

Table 2: Comparison of Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Reacts With | Detection Method | Key Advantages |

|---|---|---|---|

| OPA | Primary amines | Fluorescence | Fast reaction at room temperature, high sensitivity. |

| FMOC | Primary & Secondary amines | Fluorescence | Allows for simultaneous analysis of all amino acids. |

| AQC | Primary & Secondary amines | Fluorescence, UV | Stable derivatives, minimal interference from by-products. |

| Dansyl Chloride | Primary & Secondary amines | Fluorescence, UV | Simple procedure, strong fluorescence. |

Spectroscopic and Spectrometric Approaches in Mechanistic and Structural Studies

Spectroscopic and spectrometric methods provide invaluable insights into the structure, conformation, and metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. The presence of a fluorine atom in this compound makes ¹⁹F-NMR a particularly useful tool.

¹⁹F-NMR: The ¹⁹F nucleus offers several advantages for biological studies: it has 100% natural abundance, high sensitivity (83% of ¹H), and does not occur naturally in proteins, eliminating background signals. The ¹⁹F chemical shift is exquisitely sensitive to the local environment, including van der Waals interactions and electrostatic fields. This sensitivity makes it an ideal probe for studying protein conformational changes upon ligand binding. For example, studies have used ¹⁹F-NMR to show protein-induced chemical shifts for 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine upon binding to the L-leucine specific receptor, confirming their interaction. This approach can be directly applied to investigate the binding and conformational effects of this compound in biological systems.

¹³C-NMR: While less sensitive than ¹H or ¹⁹F NMR, ¹³C-NMR is instrumental for metabolic tracing studies. By using ¹³C-labeled this compound, researchers can track its metabolic fate within cells or organisms, identifying downstream metabolites and characterizing metabolic pathways.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and quantifying molecules in complex mixtures. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) is a common platform for metabolomics, capable of detecting thousands of molecular features in biological samples like serum.

This approach is well-suited for the metabolite profiling of this compound. The metabolism of a similar compound, 3-chloro-4-fluoroaniline, was extensively studied using a combination of HPLC-MS/MS and ¹⁹F-NMR, successfully identifying numerous metabolites. In such studies, the compound of interest and its metabolites are identified based on their precise mass-to-charge ratio (m/z) and fragmentation patterns. The use of an internal standard, such as a structurally similar but isotopically distinct compound like 2-chloro-L-phenylalanine, is crucial for ensuring the stability and validity of the metabolomic data.

Biochemical Assays for Enzyme Kinetics and Protein Expression Analysis

To understand the biological activity of this compound, a variety of biochemical assays are employed. These assays are essential for determining the compound's effect on specific enzymes and cellular pathways.

Enzyme Kinetics: Analogues of phenylalanine are often investigated as enzyme inhibitors. For instance, the related compound 4-Chloro-DL-phenylalanine is known to be a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. Biochemical assays are used to determine the kinetic parameters of this inhibition, such as the inhibition constant (Kᵢ) and the mechanism of action. These assays typically involve incubating the target enzyme with its substrate and varying concentrations of the inhibitor, then measuring the rate of product formation over time using techniques like spectrophotometry or HPLC.

Protein Expression Analysis: Research into the effects of phenylalanine analogues often includes an analysis of changes in protein expression. For example, studies with 4-Chloro-DL-phenylalanine have shown that it can suppress the expression of various proteins, including matrix metalloproteinases (MMPs) and inflammatory cytokines. Techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) would be used to quantify the levels of specific proteins in cells or tissues following treatment with this compound to determine its impact on cellular signaling pathways and protein synthesis.

Enzymatic Activity Assays (e.g., Gelatin Zymography, Coupled Enzyme Assays)

Enzymatic activity assays are crucial for determining how a compound like this compound interacts with specific enzymes. These assays can identify inhibitory or modulatory effects on enzyme function, providing insight into the compound's mechanism of action.

Gelatin Zymography

Gelatin zymography is a specialized electrophoretic technique used to detect and characterize the activity of gelatinolytic enzymes, primarily matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. nih.govyoutube.comresearchgate.net The method involves separating proteins under non-reducing conditions on a polyacrylamide gel that has been co-polymerized with gelatin, the substrate for these enzymes. youtube.com After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their functional state, followed by incubation in a developing buffer that promotes enzymatic activity. youtube.comyoutube.com Active MMPs digest the gelatin in their vicinity, creating clear bands against a stained background (commonly Coomassie blue) where the gelatin remains intact. nih.govyoutube.com The intensity of these clear bands is proportional to the enzyme's activity. nih.gov

In the context of this compound research, gelatin zymography could be employed to investigate whether the compound modulates the activity of MMPs, which are implicated in pathological processes like cancer cell invasion and inflammation. nih.govnih.gov For instance, tissue or cell culture samples treated with the compound could be analyzed to determine if it inhibits or enhances the gelatin-degrading activity of MMP-2 and MMP-9. nih.gov

Coupled Enzyme Assays

Coupled enzyme assays are used to measure the activity of an enzyme whose substrate or product is not easily detectable. The reaction is linked to a second, "coupling" enzyme whose activity on the product of the first reaction leads to a measurable change, such as a colorimetric or fluorescent signal.

A relevant example for phenylalanine analogs is the assay for Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.govnih.gov A coupled assay for PAL can be designed where the product, trans-cinnamic acid, is acted upon by a second enzyme, ferulic acid decarboxylase (FDC1). nih.govresearchgate.net FDC1 decarboxylates the cinnamic acid to produce styrene. The styrene can then react with a diaryltetrazole probe in a photochemical reaction to generate a highly fluorescent pyrazoline product. nih.govresearchgate.net The intensity of the fluorescence is directly proportional to the PAL activity. This high-throughput fluorescent assay is a powerful tool for screening large libraries of compounds, such as phenylalanine analogs, to identify potential inhibitors or modifiers of PAL activity. nih.govresearchgate.net Such an assay could be adapted to assess the effect of this compound on PAL or other enzymes that process aromatic amino acids. nih.gov

Immunochemical Techniques (e.g., Western Blot, Immunohistochemistry) for Protein Expression Profiling

Immunochemical techniques utilize the specific binding of antibodies to their target antigens (proteins) to detect and quantify protein expression levels in biological samples. These methods are essential for understanding how a compound affects cellular pathways by altering the amount of key proteins.

Western Blot

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with a primary antibody specific to the target protein. A secondary antibody, which is conjugated to an enzyme or fluorophore and recognizes the primary antibody, is then added to generate a detectable signal. The signal intensity corresponds to the amount of the target protein.

A pertinent application for a halogenated phenylalanine analog is demonstrated by studies of p-chlorophenylalanine (PCPA), a well-known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.govnih.govresearchgate.net To study the effect of PCPA, researchers would treat animal models or cell cultures with the compound and prepare lysates from relevant tissues, like the brain. researchgate.netrndsystems.com Using a specific anti-TPH antibody, a Western blot analysis would reveal a significant decrease in the ~55 kDa band corresponding to the TPH protein in PCPA-treated samples compared to controls, thereby quantifying the compound's effect on the expression level of its target enzyme. rndsystems.comabcam.com This same methodology can be applied to investigate whether this compound alters the expression of specific target proteins in a dose-dependent manner.

Immunohistochemistry (IHC)

Immunohistochemistry is a technique used to visualize the distribution and localization of a specific protein within a tissue section. Thin slices of tissue are incubated with a primary antibody against the protein of interest. Similar to Western blotting, a labeled secondary antibody is used to generate a signal, which is then visualized under a microscope. This provides crucial spatial context, showing not only if a protein is present but also in which cells or subcellular compartments it is located.

Continuing the example of TPH inhibition, IHC would be used to visualize the depletion of the enzyme in specific brain regions following treatment with an inhibitor. For instance, after administering PCPA, brain sections including the raphe nuclei (where TPH2 is highly expressed) could be stained with an anti-TPH antibody. abcam.com Microscopic analysis would show a marked reduction in staining intensity in the serotonergic neurons of treated animals compared to controls, confirming the in-situ effect of the compound on the target protein's presence within the tissue architecture. This approach is directly applicable for studying the tissue-specific effects of this compound on the expression and localization of its potential protein targets.

Radiochemical Purity and Yield Determination in Labeled Compounds

When this compound is labeled with a positron-emitting radionuclide like fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET), it is imperative to determine the radiochemical yield and purity of the final product. nih.govuchicago.edu

Radiochemical Yield (RCY) refers to the percentage of the initial radioactivity that is incorporated into the desired radiolabeled compound at the end of the synthesis, often corrected for radioactive decay. nih.gov A high RCY is crucial for producing sufficient quantities of the radiotracer for imaging studies from a single production run.

Radiochemical Purity (RCP) is the proportion of the total radioactivity in the sample that is present in the desired chemical form. unm.eduresearchgate.net High RCP is essential for ensuring that the PET signal accurately reflects the biodistribution of the target molecule and not that of radioactive impurities, which could lead to misinterpretation of the imaging data. unm.edu

The primary method for determining both RCY and RCP is High-Performance Liquid Chromatography (HPLC) . researchgate.netnih.govresearchgate.net The radiolabeled product is injected into an HPLC system equipped with both a standard detector (e.g., UV) and a radioactivity detector connected in series. unm.edu The UV chromatogram identifies the non-radioactive ("cold") standard of the compound by its retention time, while the radioactivity detector measures the radioactive components. researchgate.netresearchgate.net The RCP is calculated by integrating the area of the radioactive peak corresponding to the desired product and dividing it by the total area of all radioactive peaks in the chromatogram. unm.edu Thin-Layer Chromatography (TLC) can also be used as a simpler, complementary method for purity assessment. unm.edu

Numerous studies on [¹⁸F]-labeled phenylalanine and tyrosine derivatives report yields and purities, showcasing the common outcomes of these syntheses. For example, syntheses often achieve radiochemical purities greater than 99%. snmjournals.orgnih.govrsc.org Radiochemical yields can be more variable, depending on the complexity of the synthesis, with values ranging from low single digits to over 50%. nih.govnih.govnih.gov

| Radiolabeled Compound | Radiochemical Yield (RCY, Decay-Corrected) | Radiochemical Purity (RCP) | Synthesis Time | Reference |

|---|---|---|---|---|

| L-[¹⁸F]-alpha-methyltyrosine | 20.3 ± 5.1% | > 99.4% | Not Specified | nih.gov |

| 4-[¹⁸F]-fluorophenylalanine | 20 ± 2% | > 99% | 45 min | snmjournals.org |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) | 17-28% | Not Specified | 100 min | snmjournals.org |

| m-[¹⁸F]FET | 41–56% | Not Specified | 66–90 min | nih.gov |

| L-[¹⁸F]FAla | 17.0 ± 2.6% | > 98% | Not Specified | nih.gov |

| [¹⁸F]FPy-peptides | 13–26% | > 99% | 97 ± 3 min | rsc.org |

Structure Activity Relationship and Theoretical Investigations of 4 Chloro 3 Fluoro Dl Phenylalanine

Computational Chemistry Approaches for Predicting Molecular Interactions and Binding Affinity

Computational chemistry provides powerful tools to predict and analyze the interactions of small molecules like 4-Chloro-3-fluoro-DL-phenylalanine with biological targets, thereby guiding the design of new therapeutic agents. encyclopedia.pub These methods allow for the examination of molecular properties and binding affinities before undertaking extensive experimental synthesis and testing.

Molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and quantifying the interactions between a ligand, such as a halogenated phenylalanine analogue, and its target protein. These techniques predict the preferred binding orientation of the ligand within the active site and assess the stability of the resulting complex over time.

Table 1: Key Computational Parameters in Enzyme-Ligand Interaction Studies

| Computational Method | Purpose | Key Outputs | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. | Binding pose, docking score (estimated binding affinity). | To predict how the compound orients within a target active site and estimate its binding strength. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Conformational changes, complex stability (RMSD), interaction energies. | To assess the stability of the predicted binding pose and analyze dynamic interactions with target residues. |

| Quantum Mechanics (QM) Calculations | Provides a more accurate description of electronic effects. | Partial charges, electrostatic potential maps, bond energies. | To accurately model the electronic effects of the chlorine and fluorine atoms on the molecule's reactivity and interaction potential. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. mdpi.com

Rational Design Principles for Novel Halogenated Phenylalanine Analogue Development

Rational design combines computational insights with experimental data to create new molecules with desired properties. edelris.com The knowledge gained from SAR, molecular docking, and QSAR studies on compounds like this compound provides a foundation for the design of new halogenated phenylalanine analogues.

Key principles in this design process include:

Modulating Lipophilicity: Halogenation, particularly with fluorine, can alter a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. nih.gov

Enhancing Binding Affinity: The strategic placement of halogen atoms can introduce favorable interactions, such as halogen bonds, with the target protein, leading to increased binding affinity and potency. nih.govnih.gov

Improving Selectivity: By understanding the specific interactions within the binding sites of different proteins, halogen atoms can be positioned to favor binding to a desired target over off-targets. For example, studies on LAT1 and LAT2 transporters show that halogen size and position are pivotal for enhancing LAT1 specificity. nih.gov

Increasing Metabolic Stability: The introduction of a strong carbon-halogen bond can block sites of metabolic degradation, thereby increasing the half-life of a drug. nih.gov

This approach has been successfully used to develop novel phenylalanine derivatives for various applications, including quorum sensing inhibitors and anticancer agents. nih.govnih.gov

Mechanistic Insights Derived from Comparative Studies with Mono-Halogenated Phenylalanines

Comparing the properties of di-halogenated phenylalanines with their mono-halogenated counterparts provides valuable insights into the additive or synergistic effects of multiple halogen substitutions. For instance, a comparative study of di-fluorinated diphenylalanine with its mono-fluorinated isomers revealed that chemical shifts in NMR spectra are not solely governed by the inductive effects of fluorination but also reflect changes in the relative orientation of the phenyl groups. nih.govacs.org

Table 2: Comparative Properties of Halogenated Phenylalanines

| Compound | Halogen Substitution | Potential Impact on Properties |

|---|---|---|

| 3-Fluorophenylalanine | Single fluorine at the meta-position | Can increase binding affinity to certain transporters like LAT1. nih.gov May serve as a sensitive probe for protein-ligand interactions using 19F NMR. nih.gov |

| 4-Chlorophenylalanine | Single chlorine at the para-position | Acts as an inhibitor of tyrosine hydroxylase. umich.edu The L-isomer is a non-proteinogenic amino acid. nih.gov |

| This compound | Chlorine at para- and fluorine at meta-position | Combines the electronic and steric effects of both halogens, potentially leading to unique binding properties, altered lipophilicity, and a distinct pharmacological profile compared to mono-halogenated analogs. |

Stereochemical Influence on Biochemical and Pharmacological Profiles

The designation "DL" in this compound indicates that it is a racemic mixture, containing equal amounts of the L- and D-enantiomers. Stereochemistry is a critical factor in pharmacology, as biological systems, being chiral, often interact differently with the two enantiomers of a chiral drug.

Typically, only one enantiomer (often the L-isomer for amino acids) is biologically active, while the other may be inactive or even contribute to off-target effects. For example, studies on the L-leucine specific receptor of Escherichia coli showed that it binds the L-isomers of 3-fluorophenylalanine and 4-fluorophenylalanine, but not the D-isomers. nih.govnih.gov Similarly, the incorporation of amino acids into proteins during translation is highly specific for L-enantiomers. Therefore, the pharmacological profile of this compound would be a composite of the individual activities of its L- and D-isomers. Understanding the specific activity of each enantiomer is crucial for developing it as a therapeutic agent, as a single-enantiomer formulation may offer improved efficacy and a better safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-3-fluoro-DL-phenylalanine, and how can purity be optimized?

- Methodology : A multi-step approach involving halogenation and protection/deprotection strategies is common. For example, nitration of phenylalanine (as in nitro-L-phenylalanine synthesis ) can be adapted by substituting HNO₃/H₂SO₄ with halogenation reagents. Post-synthesis, recrystallization in aqueous ethanol or methanol improves purity. HPLC analysis (≥95% purity threshold) is critical for quality control, as referenced in halogenated phenylalanine derivatives .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at 3- and 4-positions) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₁₀ClFNO₂, theoretical ~233.6 g/mol) .

- Chiral chromatography : To distinguish DL racemic mixtures from enantiopure forms, as seen in fluorinated phenylalanine separations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Waste disposal : Segregate halogenated waste and consult local regulations for hazardous material disposal .

Advanced Research Questions

Q. How can enantiomeric resolution of the DL racemic mixture be achieved for biological studies?

- Methodology : Enzymatic resolution using acylases or lipases has been effective for separating D/L isomers in halogenated phenylalanines . Alternatively, chiral stationary phases in HPLC (e.g., cellulose-based columns) can isolate enantiomers with >99% ee, as demonstrated for 4-fluoro-DL-phenylalanine derivatives .

Q. What strategies address contradictions in reported biological activity data for halogenated phenylalanines?

- Methodology :

- Batch variability analysis : Compare synthesis protocols (e.g., reaction temperature, reagent purity) across studies to identify confounding factors .

- Metabolic stability assays : Test compound degradation under physiological conditions (pH 7.4, 37°C) to rule out artifactual results .

- Control experiments : Use isotopically labeled analogs (e.g., ¹³C-4-Chloro-3-fluoro-DL-phenylalanine) to track metabolic pathways and validate target engagement .

Q. How does the introduction of 3-fluoro and 4-chloro substituents influence the compound’s stability in aqueous vs. organic solvents?

- Methodology :

- Accelerated stability studies : Store the compound in buffers (pH 2–9) and organic solvents (e.g., DMSO, ethanol) at 25°C/40°C for 1–4 weeks. Monitor degradation via LC-MS .

- Structural analysis : X-ray crystallography or DFT calculations can predict hydrolytic susceptibility at halogenated positions .

Q. What in vitro models are suitable for studying the compound’s potential as a enzyme inhibitor or substrate analog?

- Methodology :

- Enzyme kinetics : Assay inhibition constants (Kᵢ) against phenylalanine hydroxylase or aromatic amino acid decarboxylase using fluorometric/colorimetric kits .

- Cell culture : Use HEK293 or neuronal cells to assess uptake via LAT1 transporters, common for phenylalanine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.